3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate
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Overview
Description
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.2213 g/mol . This compound is also known by its IUPAC name, (E)-2-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate . It features an acetyloxy group, which is a functional group with the formula −OCOCH3 .
Preparation Methods
The synthesis of 3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the acetoacetic ester synthesis, where enolates act as nucleophiles on alkyl halides or acyl chlorides .
Chemical Reactions Analysis
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups using reagents like acetyl halides or acetic anhydride.
Hydrolysis: The ester groups can be hydrolyzed to form corresponding acids and alcohols under acidic or basic conditions.
Scientific Research Applications
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate involves its interaction with molecular targets and pathways. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions to occur at other sites . The compound’s reactivity is influenced by the presence of the methoxy and acetyloxy groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate can be compared with similar compounds such as:
- 2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
- (4-Acetoxy-3-methoxyphenyl)methylene diacetate
These compounds share similar functional groups but differ in their overall structures and specific reactivities. The unique combination of the acetyloxy and methoxy groups in this compound contributes to its distinct chemical properties and applications.
Properties
CAS No. |
107682-24-6 |
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Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
[3-(4-acetyloxy-3-methoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H16O6/c1-9(15)19-7-6-12(17)11-4-5-13(20-10(2)16)14(8-11)18-3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
DMJLDRYUCOHCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=O)C1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
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